molecular formula C10H11BrFN B1420274 N-(3-bromo-5-fluorobenzyl)cyclopropanamine CAS No. 1094761-46-2

N-(3-bromo-5-fluorobenzyl)cyclopropanamine

Cat. No. B1420274
CAS RN: 1094761-46-2
M. Wt: 244.1 g/mol
InChI Key: XSUZPZXNKWPQPE-UHFFFAOYSA-N
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Description

N-(3-bromo-5-fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .


Molecular Structure Analysis

The molecular structure of N-(3-bromo-5-fluorobenzyl)cyclopropanamine consists of a cyclopropane ring attached to an amine group that is further connected to a benzyl group. The benzyl group is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-bromo-5-fluorobenzyl)cyclopropanamine are not fully detailed in the available resources. It is known to be a liquid .

Scientific Research Applications

  • Metabolic Characteristics in Human Hepatocytes : N-(3-bromo-5-fluorobenzyl)cyclopropanamine undergoes extensive metabolism in human hepatocytes, resulting in various metabolites through processes like hydroxylation, O-demethylation, and glucuronidation. This indicates its potential for drug abuse screening (Kim et al., 2019).

  • Synthesis of Imaging Probes : This compound has been used in the synthesis of imaging probes like NCQ 115 for positron emission tomography (PET) scanning, highlighting its utility in medical imaging and diagnostics (Halldin et al., 1994).

  • Intermediate in Drug Synthesis : It serves as an important intermediate in the synthesis of drugs like prasugrel, indicating its role in the pharmaceutical industry (Liao Lun-hui, 2009).

  • Pharmacological Research : Its derivatives have been studied for their binding properties to receptors like dopamine D2, suggesting its relevance in neuropharmacological research (Hall et al., 1991).

  • Biodegradation Studies : Studies on the biodegradation of related compounds by bacterial strains like Pseudomonas stutzeri provide insights into environmental impact and degradation pathways (Saikia et al., 2005).

  • Synthesis of Radiopharmaceuticals : N-(3-bromo-5-fluorobenzyl)cyclopropanamine is utilized in the synthesis of radiopharmaceuticals for PET imaging, contributing to cancer research and diagnostics (Mease et al., 2008).

  • Synthesis of New Chemical Entities : Its use in the synthesis of fluoroheterocyclic ketene aminals and other novel compounds highlights its role in developing new chemical entities for various applications (Li & Smith, 2001).

  • Role in Airway Disease Models : Research indicates its potential for use in airway disease models, contributing to respiratory medicine (Kuss et al., 2003).

properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUZPZXNKWPQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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